molecular formula C7H5BrFNO2 B1420775 Methyl 3-bromo-5-fluoroisonicotinate CAS No. 1214325-21-9

Methyl 3-bromo-5-fluoroisonicotinate

Cat. No.: B1420775
CAS No.: 1214325-21-9
M. Wt: 234.02 g/mol
InChI Key: DMXHIWQLBFVMDH-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-fluoroisonicotinate is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of isonicotinic acid, featuring bromine and fluorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-fluoroisonicotinate can be synthesized through the esterification of 3-bromo-5-fluoroisonicotinic acid. One common method involves the reaction of 3-bromo-5-fluoroisonicotinic acid with trimethylsilyldiazomethane (TMSCHN2) in the presence of tetrahydrofuran (THF) and methanol (MeOH) under nitrogen atmosphere at 0°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling bromine and fluorine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-fluoroisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-5-fluoroisonicotinate is used in various scientific research applications, including:

Mechanism of Action

The specific mechanism of action for methyl 3-bromo-5-fluoroisonicotinate is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

methyl 3-bromo-5-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXHIWQLBFVMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673239
Record name Methyl 3-bromo-5-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214325-21-9
Record name Methyl 3-bromo-5-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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